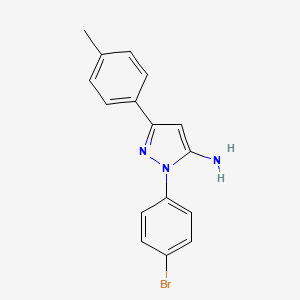

(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

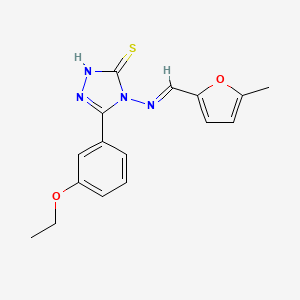

(1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol ist eine komplexe organische Verbindung, die durch das Vorhandensein eines Pyrazolrings gekennzeichnet ist, der mit Chlorphenyl- und Methylthiophenylgruppen substituiert ist

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Pyrazolrings, gefolgt von der Einführung der Chlorphenyl- und Methylthiophenylgruppen. Der letzte Schritt beinhaltet die Addition einer Methanolgruppe an den Pyrazolring. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen wie Chromatographie und Spektroskopie werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Halogenierungs-, Nitrierungs- und Sulfonierungsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Chlor oder Brom. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzym-Interaktionen und Stoffwechselwegen verwendet werden. Ihre strukturellen Merkmale machen sie zu einem wertvollen Werkzeug zur Untersuchung der Wirkmechanismen verschiedener biologischer Prozesse.

Medizin

In der pharmazeutischen Chemie wird (1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden

Wirkmechanismus

Der Wirkmechanismus von (1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in verschiedenen biologischen Prozessen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu spezifischen physiologischen Wirkungen zu führen. Detaillierte Studien zu den beteiligten molekularen Wegen können Einblicke in ihre potenziellen therapeutischen Anwendungen liefern.

Wirkmechanismus

The mechanism of action of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4-Chlorphenyl)(4-methoxyphenyl)methanon: Diese Verbindung teilt die Chlorphenylgruppe, unterscheidet sich aber durch das Vorhandensein einer Methoxygruppe anstelle einer Methylthiogruppe.

4-Chlorphenylazetylen: Diese Verbindung enthält die Chlorphenylgruppe, aber nicht den Pyrazolring und die Methylthiogruppe.

1-(4-Chlorphenyl)-2-methyl-2-propen-1-on: Diese Verbindung hat eine ähnliche Chlorphenylgruppe, unterscheidet sich aber in ihrer Gesamtstruktur und ihren funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von (1-(4-Chlorphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol liegt in seiner spezifischen Kombination aus funktionellen Gruppen und dem Pyrazolring. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

CAS-Nummer |

618383-36-1 |

|---|---|

Molekularformel |

C17H15ClN2OS |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

[1-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H15ClN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3 |

InChI-Schlüssel |

PSNUDGLEAOHRRU-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

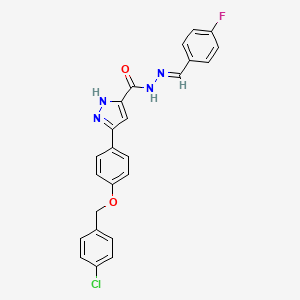

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

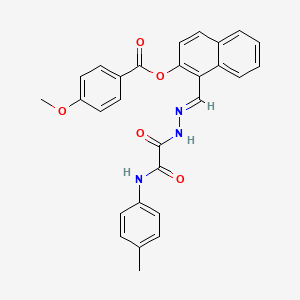

![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)

![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)

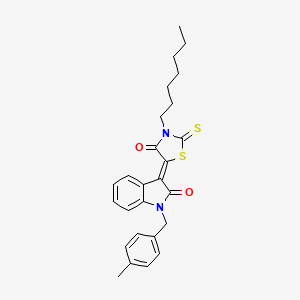

![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)